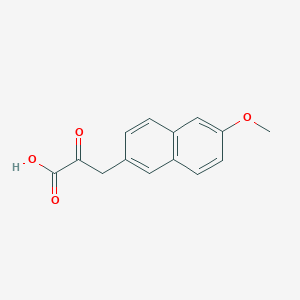
Methyl 4-amino-1-(2,2-difluoroethyl)-1h-pyrrole-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-amino-1-(2,2-difluoroethyl)-1h-pyrrole-2-carboxylate is an organic compound with a unique structure that includes a pyrrole ring substituted with an amino group, a difluoroethyl group, and a methyl ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-amino-1-(2,2-difluoroethyl)-1h-pyrrole-2-carboxylate typically involves the reaction of a pyrrole derivative with appropriate reagents to introduce the amino and difluoroethyl groups. One common method involves the use of N-chlorosuccinimide and a difluoroethylating agent in the presence of a base to achieve the desired substitution on the pyrrole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-amino-1-(2,2-difluoroethyl)-1h-pyrrole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The difluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the ester group may produce alcohols.
Aplicaciones Científicas De Investigación
Methyl 4-amino-1-(2,2-difluoroethyl)-1h-pyrrole-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mecanismo De Acción
The mechanism of action of Methyl 4-amino-1-(2,2-difluoroethyl)-1h-pyrrole-2-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the difluoroethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 4-amino-1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxylate: Similar structure but with a pyrazole ring instead of a pyrrole ring.
4-amino-1-(2,2-difluoroethyl)-N-methyl-1H-pyrazole-3-carboxamide: Another related compound with a pyrazole ring and a carboxamide group.
Uniqueness
Methyl 4-amino-1-(2,2-difluoroethyl)-1h-pyrrole-2-carboxylate is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propiedades
Fórmula molecular |
C8H10F2N2O2 |
|---|---|
Peso molecular |
204.17 g/mol |
Nombre IUPAC |
methyl 4-amino-1-(2,2-difluoroethyl)pyrrole-2-carboxylate |
InChI |
InChI=1S/C8H10F2N2O2/c1-14-8(13)6-2-5(11)3-12(6)4-7(9)10/h2-3,7H,4,11H2,1H3 |
Clave InChI |
OAIXPNZFTSLZJX-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC(=CN1CC(F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-Methylidenespiro[3.5]nonane](/img/structure/B13533957.png)





![1-[1-(3-Ethylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13533999.png)



